3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structural features, which include a trifluoromethyl group and a propanoic acid moiety, making it of interest in various fields such as medicinal chemistry and materials science. The compound is identified by the chemical formula C12H13F3N4O2 and has the CAS number 1018052-06-6. Its synthesis and applications have garnered attention due to its potential biological activities and utility in chemical research.
The synthesis of 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves several key steps:
These synthetic routes highlight the complexity and precision required in the preparation of this compound, ensuring that each step is optimized for yield and purity.
The molecular structure of 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can be depicted as follows:
The presence of these functional groups contributes to its unique reactivity and potential interactions in biological systems.
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions:
These reactions are essential for exploring the compound's reactivity and developing derivatives with enhanced properties or activities.
The mechanism of action for 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms provides insights into how this compound may exert its biological effects and supports further research into its therapeutic potential.
The physical and chemical properties of 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid include:
These properties are crucial for determining how the compound can be utilized in various applications.
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several significant applications in scientific research:
These applications highlight the compound's versatility and importance across multiple scientific disciplines.
Triazolopyrimidines are bicyclic heterocycles featuring a fused 1,2,4-triazole and pyrimidine ring, classified into isomeric subtypes ([1,5-a], [1,5-c], etc.). The subject compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine subclass, distinguished by the fusion between triazole N1-C5a and pyrimidine C5-C6 bonds. Its specific substitution pattern includes:
Table 1: Structural Features of Key Triazolopyrimidine Derivatives
Compound CAS/Identifier | C2-Substituent | C5-Substituent | C7-Substituent | Core Classification |
---|---|---|---|---|
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | -CH₂CH₂CO₂H | Ethyl | Trifluoromethyl | [1,2,4]Triazolo[1,5-a]pyrimidine |
878441-48-6 [2] | -CH₂CH₂CO₂H | Methyl | H | [1,2,4]Triazolo[1,5-a]pyrimidine |
1030457-30-7 [5] | -CH₂CH₂CO₂H | Methyl | H (Phenyl at C2) | [1,2,4]Triazolo[1,5-a]pyrimidine |
7131366 [7] | -CH₂CH₂CO₂H | Methyl | Methyl (CF₃ at C2) | [1,2,4]Triazolo[1,5-a]pyrimidine |
The propanoic acid moiety at C2 enhances water solubility and provides a handle for further derivatization (e.g., amide formation). The trifluoromethyl group at C7 contributes electron-withdrawing properties and metabolic stability, while the ethyl group at C5 modulates steric and lipophilic parameters. This strategic placement of substituents optimizes the molecule’s drug-like properties and target affinity, particularly for phosphodiesterase enzymes [1] [7].
Phosphodiesterase 2 (PDE2) hydrolyzes cyclic nucleotides cAMP and cGMP, acting as a critical regulator of neuronal signaling pathways. Early PDE2 inhibitors suffered from limited selectivity or pharmacokinetic challenges. The discovery of triazolopyrimidine-based inhibitors marked a significant advancement, as evidenced by patents like US11186582B2. This patent discloses compounds structurally analogous to 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, demonstrating nanomolar-range PDE2 inhibition [1].
Key design principles emerged during this development:
Table 2: Evolution of Triazolopyrimidine PDE2 Inhibitors
Generational Stage | Exemplar Structure | Key Innovations | Limitations Addressed |
---|---|---|---|
Early Leads | Simple alkyl/aryl C5,C7 substituents | Proof-of-concept PDE2 affinity | Low selectivity over PDE10/PDE5 |
Optimized Inhibitors | CF₃ at C7; Carboxylic acid at C2 | Enhanced potency (IC₅₀ < 100 nM) and solubility | Metabolic instability |
Advanced Candidates (e.g., US11186582B2) | Ethyl at C5; Propanoic acid at C2 | Improved brain penetration and target residence time | In vivo efficacy in CNS models [1] |
This compound represents a chemically refined successor to predecessors like 3-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-propionic acid (CAS 878441-48-6), where ethyl and CF₃ groups replace methyl/H to augment potency and blood-brain barrier permeability [1] [2].
PDE2 inhibition elevates intracellular cGMP/cAMP, activating downstream kinases (e.g., PKA, PKG) that modulate neuroplasticity, ion channel function, and anti-inflammatory pathways. 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid and its analogs show promise for multiple CNS conditions:
Mechanistically, this compound’s propanoic acid group may confer additional advantages by mimicking endogenous carboxylic acid neurotransmitters (e.g., glutamate), enabling engagement with neuronal transporters or receptors beyond PDE2.
Beyond direct bioactivity, this compound serves as a versatile precursor for complex heterocyclic architectures. Its reactive sites enable diverse transformations:
Commercial analogs like 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 1030457-30-7) exemplify applications in synthesizing fused heterocycles or metal-chelating agents [5]. Similarly, the trifluoromethyl group facilitates [¹⁸F]-radiolabeling for PET tracers, leveraging the CF₃→[¹⁸F]CF₂H transformation strategy. These synthetic applications underscore the compound’s dual utility as both a bioactive entity and a scaffold for chemical innovation.
Table 3: Triazolopyrimidine Compounds as Synthetic Intermediates
Compound Name / CAS | Key Functional Groups | Primary Synthetic Applications | Targetable Systems |
---|---|---|---|
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | -CO₂H, -CF₃, Ethyl | Radioligands, Polymer-bound libraries | CNS PET tracers, PDE2 probes |
1030457-30-7 [5] | -CO₂H, Phenyl | Metal-organic frameworks (MOFs), Peptide hybrids | Catalysis, Targeted drug delivery |
EVT-2721107 [6] | Methanone, Morpholino | Kinase inhibitor cores | Anticancer scaffolds |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7